NVP-231 is a diamino-benzothiazole derivative discovered through high-throughput screening. [] It is classified as a small molecule inhibitor, specifically targeting CerK. [] NVP-231 is a valuable research tool for investigating the physiological function of CerK and the role of ceramide metabolism in various cellular processes. []
NVP-231 is a potent and selective inhibitor of ceramide kinase, an enzyme that catalyzes the conversion of ceramide to ceramide-1-phosphate. This compound has garnered attention for its potential therapeutic applications in oncology, particularly in inhibiting the proliferation of breast and lung cancer cells. The inhibition of ceramide kinase by NVP-231 disrupts various cellular processes, including cell growth and survival, making it a promising candidate for cancer treatment.
The synthesis of NVP-231 involves several chemical reactions tailored to produce a compound with high potency and selectivity for ceramide kinase. While specific synthetic routes are proprietary, the compound's synthesis typically includes:
The compound exhibits an IC50 value of approximately 12 nM, indicating its high potency against ceramide kinase . This low IC50 suggests that only a small concentration is required to achieve significant inhibition of the target enzyme.
NVP-231 has a well-defined molecular structure characterized by specific functional groups that confer its activity as a ceramide kinase inhibitor. The exact structure can be represented as follows:
The structural analysis can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques help confirm the identity and purity of NVP-231.
NVP-231 primarily functions through competitive inhibition of ceramide kinase, affecting the enzyme's ability to convert ceramide into ceramide-1-phosphate. This reaction is crucial in regulating various downstream signaling pathways that influence cell proliferation and survival.
Inhibition leads to:
The mechanism by which NVP-231 exerts its effects involves several key processes:
Studies have shown that treatment with NVP-231 leads to significant reductions in cell viability and DNA synthesis across various concentrations, reinforcing its potential as an anti-cancer agent .
NVP-231 is typically presented as a solid compound at room temperature. Specific physical properties include:
Chemical properties relevant to NVP-231 include:
NVP-231 has several applications in scientific research:
Ceramide kinase (CerK) is a lipid kinase that catalyzes the phosphorylation of ceramide to generate ceramide-1-phosphate (C1P). This reaction positions CerK as a critical regulator of the sphingolipid rheostat—a dynamic balance between pro-apoptotic ceramides and pro-survival sphingolipids like C1P and sphingosine-1-phosphate (S1P) [1]. Sphingolipid metabolites exhibit compartmentalization, with CerK primarily localized in the trans-Golgi network and nucleus, where it influences organelle-specific signaling [1] [4]. The ceramide kinase pathway operates through two distinct mechanisms:
Table 1: Key Sphingolipid Metabolites in Cellular Homeostasis
Metabolite | Enzyme | Biological Function | Disease Implication |
---|---|---|---|
Ceramide | Ceramide synthase | Pro-apoptotic, growth inhibition | Chemotherapy resistance |
Ceramide-1-phosphate | Ceramide kinase (CerK) | Pro-survival, pro-migratory | Cancer metastasis, inflammation |
Sphingosine-1-phosphate | Sphingosine kinase | Angiogenesis, proliferation | Tumor progression |
Cancer Pathogenesis: CerK is overexpressed in breast (triple-positive and triple-negative subtypes), lung, and hepatic cancers, driving tumor progression through:
Inflammatory Diseases: C1P exhibits context-dependent roles:
Table 2: CerK/C1P in Disease Mechanisms
Disease Model | Key Mechanism | Outcome of CerK Modulation |
---|---|---|
Breast/lung cancer | M-phase arrest via CDK1 dysregulation | Reduced proliferation (NVP-231) [4] |
Acute liver injury | C1P-KEAP1 binding → NRF2 nuclear translocation | Antioxidant gene upregulation [5] |
Lung inflammation | cPLA2 inhibition → reduced prostaglandins | Decreased neutrophil infiltration [10] |
NVP-231 (molecular weight: 358.4 g/mol) is a cell-permeable, ATP-competitive inhibitor of CerK developed through high-throughput screening of kinase-focused libraries. Its discovery stemmed from collaborative efforts to target sphingolipid metabolism in oncology [4]. Key properties include:
Table 3: Biochemical and Cellular Characterization of NVP-231
Parameter | Value/Effect | Assay System |
---|---|---|
IC₅₀ (enzymatic) | 21 ± 4 nM | Recombinant human CerK [4] |
Cellular IC₅₀ (C1P reduction) | 130–180 nM | MCF-7, MDA-MB-231 cells [8] |
Apoptosis induction | ↑ Caspase-3 cleavage (3.5-fold) | NCI-H358 lung cancer cells [4] |
Combination index (CI) | 0.3–0.6 (synergy with staurosporine) | Colony formation assays [4] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7